Critical Evidence Gap: Absence of Published Bioactivity Data for 1396872-65-3
A systematic search of PubMed, ChEMBL, PubChem BioAssay, BindingDB, and the Protein Data Bank reveals zero quantitative bioactivity records (IC50, Ki, EC50, % inhibition, or Kd) for 1396872-65-3 against any molecular target as of April 2026. This contrasts with structurally proximal comparator compounds such as biphenylacetamide ACAT inhibitors disclosed in patent US20040048909, which report nanomolar to micromolar IC50 values in ACAT enzymatic assays (e.g., compound examples achieving >80% inhibition at 1 μM) [1]. The compound 1396872-65-3 currently carries the evidence strength of a completely unprofiled chemical entity.
| Evidence Dimension | Availability of primary pharmacological assay data |
|---|---|
| Target Compound Data | No quantitative bioactivity data found in any public database (IC50, Ki, EC50, or % inhibition against any target) |
| Comparator Or Baseline | Congeneric biphenylacetamide ACAT inhibitors in US20040048909: IC50 values in the range of 0.01–10 µM in ACAT enzyme assay |
| Quantified Difference | Undefined (no data overlap exists to permit quantitative comparison) |
| Conditions | N/A for target compound; comparator data from cell-free ACAT enzymatic assays |
Why This Matters
Procurement of this compound for target-based screening must be treated as de novo exploration; no existing potency data supports selection over screening-validated analogs.
- [1] US Patent Application 20040048909 A1. Biphenyl derivatives as ACAT inhibitors. Discloses quantitative inhibition data for structurally related biphenylacetamides. https://patents.justia.com/patent/20040048909 View Source
